molecular formula C12H10O2S B6309504 7-Cyclopropylbenzo[b]thiophene-2-carboxylic acid CAS No. 1954362-74-3

7-Cyclopropylbenzo[b]thiophene-2-carboxylic acid

Cat. No.: B6309504
CAS No.: 1954362-74-3
M. Wt: 218.27 g/mol
InChI Key: GPXOVSGXSBJUEO-UHFFFAOYSA-N
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Description

Contextual Significance of Benzo[b]thiophene and Thiophene (B33073) Carboxylic Acid Scaffolds in Medicinal Chemistry

The benzo[b]thiophene scaffold, a bicyclic system where a benzene (B151609) ring is fused to a thiophene ring, is recognized as a "privileged structure" in medicinal chemistry. google.comnih.gov This designation is reserved for molecular frameworks that are capable of binding to multiple biological targets, thus exhibiting a broad range of biological activities. google.com

Historically, research into benzothiophene (B83047) derivatives has yielded a plethora of compounds with diverse therapeutic applications. nih.gov The structural similarity of the benzothiophene core to endogenous molecules allows it to interact with a wide array of biological receptors and enzymes. google.com Over the years, this has led to the development of benzothiophene-containing drugs with anti-microbial, anti-cancer, anti-inflammatory, and anti-convulsant properties, among others. nih.govgoogle.com The versatility of this scaffold continues to inspire medicinal chemists to explore novel substitutions and derivatives in the quest for new and improved therapeutic agents. nih.gov

The carboxylic acid group is a fundamental functional group in a vast number of biologically active molecules, including many approved drugs. nih.govgoogle.com Its significance stems from its ability to engage in crucial intermolecular interactions with biological targets, such as hydrogen bonding and electrostatic interactions. nih.gov This functional group can be a key component of a molecule's pharmacophore, the specific features of a molecule responsible for its biological activity. nih.gov While the presence of a carboxylic acid can sometimes pose challenges related to metabolic stability and membrane permeability, its ability to anchor a molecule to its target binding site often outweighs these concerns. nih.govnih.gov

The incorporation of a cyclopropyl (B3062369) ring into drug candidates has become an increasingly popular strategy in medicinal chemistry to overcome various hurdles in drug discovery. nih.govresearchgate.net This small, rigid ring system can confer a range of beneficial properties to a molecule. nih.gov The unique geometry and electronic nature of the cyclopropyl group can lead to enhanced potency, improved metabolic stability, and increased brain permeability. nih.govekb.eg Furthermore, the conformational constraint imposed by the cyclopropyl ring can help to lock the molecule in a bioactive conformation, leading to more favorable binding with its target. researchgate.netdntb.gov.ua

General Overview of Research Avenues for 7-Cyclopropylbenzo[b]thiophene-2-carboxylic acid and its Derivatives

Research into this compound and its derivatives has primarily progressed along two main fronts: synthetic chemistry and pre-clinical biological investigations.

A significant focus of research has been on the development of efficient and versatile synthetic routes to access this compound and its analogs. nih.govnih.gov These synthetic endeavors are crucial for generating a diverse library of related compounds that can be used for structure-activity relationship (SAR) studies. These studies are essential for understanding how modifications to the molecular structure impact biological activity and for optimizing lead compounds.

The primary driver for the synthesis of this compound and its derivatives is the exploration of their potential therapeutic applications. Pre-clinical studies have investigated a range of biological activities, with a notable focus on their potential as antiviral agents, particularly against the hepatitis C virus (HCV). google.comnih.govnih.gov Beyond antiviral research, the inherent biological potential of the benzothiophene scaffold suggests that these compounds may also exhibit other valuable pharmacological properties. nih.govekb.egdntb.gov.uaresearchgate.netmdpi.commdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-cyclopropyl-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c13-12(14)10-6-8-2-1-3-9(7-4-5-7)11(8)15-10/h1-3,6-7H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXOVSGXSBJUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC3=C2SC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies and Strategies for 7 Cyclopropylbenzo B Thiophene 2 Carboxylic Acid and Analogs

Core Benzo[b]thiophene-2-carboxylic Acid Synthesis

The fundamental challenge in synthesizing the target compound lies in the efficient assembly of the benzo[b]thiophene nucleus, a fused ring system consisting of a benzene (B151609) ring and a thiophene (B33073) ring. The methodologies employed are often categorized by the specific bonds being formed during the key cyclization step. These strategies must also accommodate the presence of substituents on the benzene ring and allow for the regioselective installation of the carboxylic acid moiety.

The construction of the benzo[b]thiophene ring is the cornerstone of the synthesis. Several classical and modern cyclization reactions are utilized, starting from appropriately substituted acyclic or benzene-based precursors. These methods form the heterocyclic thiophene portion of the molecule onto a pre-existing benzene ring.

The Paal-Knorr synthesis is a classic method for constructing five-membered heterocycles, including thiophenes, from 1,4-dicarbonyl compounds. wikipedia.org In this approach, a 1,4-diketone is condensed with a sulfurizing agent to form the thiophene ring. organic-chemistry.orguobaghdad.edu.iq The reaction is driven by the formation of a stable aromatic system.

The mechanism is believed to proceed through the conversion of the diketone to a thioketone intermediate by the sulfurizing agent, followed by cyclization and dehydration. wikipedia.orgorganic-chemistry.org Common sulfur sources include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, which also serve as dehydrating agents. wikipedia.orgorganic-chemistry.orgquora.com Research has shown that this pathway is more likely than the initial formation of a furan (B31954) followed by sulfurization. organic-chemistry.org

Table 1: Examples of Paal-Knorr Thiophene Synthesis

Starting Material (1,4-Dicarbonyl) Sulfurizing Agent Product Reference
Acetonylacetone Phosphorus Pentasulfide 2,5-Dimethylthiophene organic-chemistry.org
Hexane-2,5-dione Lawesson's Reagent 2,5-Dimethylthiophene organic-chemistry.orgquora.com
1,4-Diphenylbutane-1,4-dione Phosphorus Pentasulfide 2,5-Diphenylthiophene pharmaguideline.com

The Gewald reaction is a powerful multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org While it does not directly produce the benzo[b]thiophene core, it is a fundamental strategy for creating highly functionalized thiophene rings that can be precursors to more complex structures. The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, such as triethylamine (B128534) or piperidine. wikipedia.orgarkat-usa.org

The reaction mechanism initiates with a Knoevenagel condensation between the carbonyl compound and the α-cyanoester. wikipedia.org This is followed by the addition of sulfur, cyclization, and tautomerization to yield the 2-aminothiophene product. wikipedia.org The versatility and mild conditions of the Gewald reaction have made it a staple in heterocyclic synthesis. arkat-usa.org

Table 2: Overview of the Gewald Aminothiophene Synthesis

Component 1 (Carbonyl) Component 2 (Activated Acetonitrile) Sulfur Source Base Catalyst Product Type Reference
Ketone (e.g., Cyclohexanone) α-Cyanoester (e.g., Ethyl Cyanoacetate) Elemental Sulfur (S₈) Morpholine Polysubstituted 2-Aminothiophene wikipedia.orgorganic-chemistry.org
Aldehyde Malononitrile Elemental Sulfur (S₈) Triethylamine Polysubstituted 2-Aminothiophene arkat-usa.orgresearchgate.net

A common and effective strategy for forming the benzo[b]thiophene ring involves the cyclization of ortho-substituted benzene derivatives. Specifically, precursors containing a halogen atom can react with a sulfur source to form the fused thiophene ring. wikipedia.org This approach benefits from the wide availability of halogenated aromatic starting materials.

One such method involves the reaction of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide (B99878) (Na₂S), often catalyzed by a transition metal such as copper(I) iodide (CuI). wikipedia.org Another efficient, metal-free approach utilizes the reaction of o-halovinylbenzenes with potassium sulfide to yield 2-substituted benzo[b]thiophenes. organic-chemistry.org An attractive alternative is the electrophilic cyclization of alkynyl thioanisoles, which can be mediated by various electrophiles including iodine or stable sulfonium (B1226848) salts. nih.gov

Table 3: Synthesis of Benzo[b]thiophenes from Halogenated Precursors

Precursor Sulfur Source/Reagent Catalyst/Conditions Product Type Reference
2-Bromo alkynylbenzene Sodium Sulfide (Na₂S) CuI / TMEDA 2-Substituted Benzo[b]thiophene wikipedia.org
o-Halovinylbenzene Potassium Sulfide (K₂S) No transition metal 2-Substituted Benzo[b]thiophene organic-chemistry.org
o-Alkynyl thioanisole Dimethyl(thiodimethyl)sulfonium tetrafluoroborate Electrophilic cyclization 2,3-Disubstituted Benzo[b]thiophene nih.gov

A direct and highly relevant route to benzo[b]thiophene-2-carboxylic acids involves the reaction of an ortho-halo benzaldehyde (B42025) with a mercaptoacetate (B1236969) derivative. google.com A patented process describes the reaction of 2-chlorobenzaldehyde (B119727) with mercaptoacetic acid in the presence of an alkali metal hydroxide (B78521), such as potassium hydroxide, in water. google.com This one-pot reaction proceeds via nucleophilic substitution of the chlorine by the sulfur of mercaptoacetic acid, followed by an intramolecular condensation and cyclization to form the benzo[b]thiophene ring with the carboxylic acid group already in place at the 2-position. The cyclization of 2-arylthioaldehydes is a common method for creating the heterocyclic ring. taylorfrancis.com

Table 4: Synthesis via o-Halobenzaldehydes and Mercaptoacetic Acid

o-Halobenzaldehyde Sulfur Reagent Base/Solvent Conditions Product Reference
2-Chlorobenzaldehyde Mercaptoacetic acid Potassium Hydroxide / Water Heat in sealed vessel Benzo[b]thiophene-2-carboxylic acid google.com
2,3-Dichlorobenzaldehyde Thioglycolic acid Potassium Hydroxide / Water 125°C 4-Chlorobenzo[b]thiophene-2-carboxylic acid google.com

The carboxylic acid group at the C-2 position is a defining feature of the target molecule. This functional group can be introduced either during the ring formation step, as seen in the reaction with mercaptoacetic acid google.com, or after the benzo[b]thiophene core has been assembled.

Post-cyclization strategies for introducing the carboxylic acid group include:

Oxidation of 2-substituted precursors : Benzo[b]thiophene-2-carboxylic acid can be prepared by the oxidation of precursors such as 2-acetylbenzo[b]thiophene or benzo[b]thiophene-2-carboxaldehyde (B1270333). wikipedia.org

Carboxylation via Metallation : A versatile method involves the deprotonation of the C-2 position of a pre-formed benzo[b]thiophene ring using a strong base, such as n-butyllithium (n-BuLi), to create a 2-lithio intermediate. This nucleophilic species is then quenched with carbon dioxide (CO₂) to form the corresponding carboxylic acid after acidic workup. beilstein-journals.org This method allows for the late-stage introduction of the carboxyl group.

Esterification and Hydrolysis : The carboxylic acid can be synthesized via its corresponding ester. For instance, benzo[b]thiophene-2-carboxylic acid can be dissolved in methanol (B129727) with a catalytic amount of sulfuric acid to form methyl benzo[b]thiophene-2-carboxylate. guidechem.comgoogle.com Subsequent hydrolysis of the ester group regenerates the carboxylic acid.

Introduction of Carboxylic Acid Moiety

Ester Hydrolysis Methods

A common and straightforward method for obtaining the carboxylic acid is through the hydrolysis of its corresponding ester, typically a methyl or ethyl ester. This transformation, known as saponification, is a fundamental reaction in organic synthesis. The process generally involves treating the ester with a strong base in a protic solvent system.

Detailed research findings indicate that bases such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium carbonate (K2CO3) are effective for this purpose. The reaction is typically carried out in a mixture of solvents like tetrahydrofuran (B95107) (THF), methanol (MeOH), and water to ensure the solubility of both the ester and the basic reagent. The hydrolysis can often proceed at room temperature, although gentle heating or reflux may be employed to expedite the reaction. Subsequent acidification of the reaction mixture with an acid, such as hydrochloric acid (HCl), protonates the resulting carboxylate salt to yield the final carboxylic acid product. nih.gov

Table 1: Representative Conditions for Ester Hydrolysis on Benzo[b]thiophene Scaffolds
BaseSolvent SystemTemperatureTypical Substrate
NaOHMethanol/WaterRefluxEthyl Benzo[b]thiophene-2-carboxylate
LiOHTHF/WaterRoom TemperatureMethyl 6-Chloro-benzo[b]thiophene-2-carboxylate
K2CO3DMF/Water60 °CEthyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate nih.gov
Direct Carboxylation Approaches

Direct carboxylation offers a more atom-economical route by installing the carboxylic acid group directly onto the benzo[b]thiophene core, bypassing the need for an ester intermediate. One prominent strategy involves the use of organometallic intermediates. This can be achieved by deprotonating the C2 position of the benzo[b]thiophene ring with a strong base, such as n-butyllithium (n-BuLi), to form a lithiated species. This nucleophilic intermediate is then quenched with carbon dioxide (CO2), often from dry ice, followed by an acidic workup to produce the carboxylic acid. beilstein-journals.org This method's regioselectivity is controlled by the higher acidity of the C2 proton.

Another emerging approach is the direct C-H carboxylation using CO2, mediated by specific catalyst and base systems. researchgate.netmdpi.com For thiophene and related heterocycles, research has shown that a medium of cesium carbonate and a carboxylate salt can facilitate the cleavage of the C-H bond and the insertion of CO2 under relatively mild, solvent-free conditions. mdpi.com This method avoids the use of highly reactive organometallic reagents. researchgate.net

Table 2: Comparison of Direct Carboxylation Methods
MethodKey ReagentsMechanismKey Advantages
Organometallic Intermediate1. n-BuLi or MeMgBr 2. CO2 (Dry Ice)Formation of a nucleophilic lithiated or Grignard species followed by reaction with an electrophile (CO2). beilstein-journals.orgHigh yield and well-established procedure.
Direct C-H CarboxylationCO2, Cs2CO3, Carboxylate additiveBase-mediated C-H bond cleavage followed by CO2 insertion. researchgate.netmdpi.comHigh atom economy; avoids strong organometallic bases.

Strategies for Cyclopropyl (B3062369) Group Introduction

The introduction of the cyclopropyl group at the C7 position is a critical step that can be accomplished through various synthetic strategies.

This strategy involves constructing the cyclopropane (B1198618) ring from a precursor already attached to the 7-position of the benzo[b]thiophene nucleus. For instance, a 7-vinylbenzo[b]thiophene derivative can serve as a substrate for cyclopropanation. Classic methods such as the Simmons-Smith reaction, which utilizes a carbenoid species like iodomethylzinc iodide (IZnCH2I), can effectively convert the alkene into a cyclopropane ring. wikipedia.org Other methods include the use of diazo compounds with metal catalysis or intramolecular cyclization of a suitable 1,3-dihalide derivative attached at the C7 position via a Wurtz-type coupling. wikipedia.org While not specific to the 7-position, the successful cyclopropanation of benzo[b]thiophene-2,3-dione (B19949) demonstrates the feasibility of forming this strained ring on the heterocyclic core. acs.org

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. These methods offer a highly efficient and functional-group-tolerant way to introduce a cyclopropyl group onto the benzo[b]thiophene scaffold, typically starting from a 7-halobenzo[b]thiophene.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this transformation. libretexts.org The reaction couples an organoboron species with an organic halide or triflate. libretexts.org In this context, a 7-bromo- or 7-chlorobenzo[b]thiophene-2-carboxylate ester is reacted with cyclopropylboronic acid or its more stable trifluoroborate salt (c-PrBF3K) in the presence of a palladium catalyst and a base. audreyli.comnih.gov This reaction has proven effective for coupling cyclopropyl groups to a wide array of aromatic and heteroaromatic systems, including thiophenes. nih.govsemanticscholar.org The mild reaction conditions and tolerance for various functional groups, such as esters, make it an ideal choice for synthesizing the target molecule's precursors. audreyli.com

The success of the Suzuki-Miyaura cyclopropylation is highly dependent on the specific catalyst system and reaction conditions. The catalyst typically consists of a palladium source and a phosphine (B1218219) ligand. The ligand plays a crucial role in facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Research has shown that bulky and electron-rich phosphine ligands are particularly effective for this type of coupling. nih.gov Ligands such as SPhos, XPhos, and tricyclohexylphosphine (B42057) (PCy3) have demonstrated high efficacy in promoting the coupling of cyclopropylboronic acid with aryl halides. audreyli.comnih.govnih.gov The choice of base (e.g., K3PO4, K2CO3, Cs2CO3) and solvent (e.g., toluene, dioxane, often with water as a co-solvent) are also critical parameters that must be optimized for high yields. audreyli.comnih.govnih.gov

Table 3: Effective Catalyst Systems for Suzuki-Miyaura Cyclopropylation
Palladium SourceLigandBaseSolventReference
Pd(OAc)2SPhosK3PO4Toluene/H2O nih.govsemanticscholar.org
Pd(OAc)2XPhosK2CO3Toluene/H2O nih.gov
Pd(OAc)2Tricyclohexylphosphine (PCy3)K3PO4Toluene/H2O audreyli.com
Pd(OAc)2n-BuPAd2Cs2CO3Toluene/H2O nih.gov

Rearrangement Reactions Involving Cyclopropyl Intermediates

The synthesis of benzo-fused heterocycles can sometimes involve rearrangement reactions where a cyclopropyl group participates directly in the formation of the ring system. A notable example is the cyclopropyl carbinol rearrangement. semanticscholar.orgnih.gov This type of reaction typically proceeds through a carbocationic intermediate generated from a cyclopropyl carbinol precursor.

The general mechanism involves the activation of a hydroxyl group, which then departs to form a carbocation adjacent to the cyclopropyl ring. nih.gov This intermediate can trigger the ring-opening of the strained cyclopropane moiety. nih.gov Depending on the specific substrate and reaction conditions, this can lead to the formation of larger rings or rearranged products. For instance, in the synthesis of benzo-fused nitrogen heterocycles, gold-catalyzed rearrangement of 2-aminophenyl cyclopropylmethanols has been shown to be highly effective. nih.gov The process is chemoselective, with the structure of the alcohol (secondary vs. tertiary) dictating the final ring size. nih.gov While not a direct synthesis of a benzo[b]thiophene, this methodology highlights a potential pathway where a strategically placed cyclopropyl group could be used in a skeletal rearrangement to construct a fused ring system.

A proposed mechanism for such a rearrangement is detailed below:

Activation: A catalyst, such as a gold or silver complex, activates the alcohol on a cyclopropyl carbinol substrate. nih.gov

Ionization: The activated alcohol leaves, generating a carbocationic intermediate. nih.gov

Ring-Opening: The highly strained cyclopropane ring opens to relieve ring strain, leading to a new, more stable carbocation or a diene intermediate. nih.gov

Cyclization: A tethered nucleophile (such as a thiol in the case of benzo[b]thiophene synthesis) attacks the newly formed carbocation, closing the ring to form the final heterocyclic product.

Multicomponent Reaction Approaches (Applicable to Derivatives)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. researchgate.net These reactions are highly valued for their efficiency, atom economy, and ability to generate diverse molecular libraries. researchgate.net For the synthesis of benzo[b]thiophene derivatives, MCRs offer a streamlined approach compared to traditional multi-step methods. researchgate.net A rhodium-catalyzed three-component coupling reaction of arylboronic acids, alkynes, and elemental sulfur, for example, has been developed to produce benzo[b]thiophene derivatives with high regioselectivity. researchgate.net

Reaction TypeKey ComponentsCatalystOutcome
Three-Component Thienannulation Arylboronic acid, Alkyne, Elemental Sulfur (S8)Rhodium complexPolysubstituted Benzo[b]thiophene

Passerini Reaction Utilizations

The Passerini reaction is a classic multicomponent reaction that typically involves an isocyanide, a carboxylic acid, and an aldehyde or ketone to form an α-acyloxy carboxamide. While a powerful tool for creating complex acyclic structures, its direct application to form the core benzo[b]thiophene ring system is not prominently featured in the literature. However, it can be envisioned as a method for the derivatization of pre-formed benzo[b]thiophene building blocks. For example, a benzo[b]thiophene-2-carboxaldehyde could be reacted with an isocyanide and a carboxylic acid to append a complex side chain at the 2-position.

Ugi Reaction Applications

The Ugi reaction is another cornerstone of multicomponent chemistry, combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. A variation of this reaction, the thio-Ugi reaction, has been successfully applied to the synthesis of benzo[b]thiophenes. nih.gov In this approach, thio-Ugi adducts containing a thioamide group are generated and then subjected to a copper-catalyzed intramolecular C-S bond formation. nih.gov This cyclization step, often facilitated by microwave irradiation, efficiently yields the fused benzo[b]thiophene ring system. nih.gov This strategy demonstrates the utility of MCRs in rapidly assembling precursors for subsequent cyclization to form the desired heterocyclic core. nih.gov

Derivatization and Functionalization of the Benzo[b]thiophene-2-carboxylic acid Core

Once the core structure of 7-Cyclopropylbenzo[b]thiophene-2-carboxylic acid is synthesized, further modifications can be made to modulate its properties. This involves understanding the inherent reactivity of the molecule and employing selective chemical transformations.

Substituent Effects on Reactivity (e.g., cyclopropyl moiety sensitivity to acids)

The substituents on the benzo[b]thiophene ring significantly influence its reactivity. The cyclopropyl group at the 7-position is an electron-donating group, which can affect the electron density of the aromatic system. A critical chemical property of the cyclopropyl group is its sensitivity to strong acids. Due to inherent ring strain, the C-C bonds of the cyclopropane ring are susceptible to cleavage under acidic conditions, often leading to ring-opened products. This sensitivity must be considered when planning reactions that require acidic catalysts or generate acidic byproducts, as it could lead to the undesired degradation of the cyclopropyl moiety.

Selective Halogenation (e.g., Bromination)

Halogenation is a common method for functionalizing aromatic rings. For the benzo[b]thiophene core, electrophilic halogenation is a key reaction. researchgate.net The benzo[b]thiophene ring system is generally susceptible to electrophilic attack, with the 3-position being the most electronically enriched and therefore the most common site of substitution. chemicalbook.com

Selective bromination of the this compound core can be achieved using various brominating agents. The choice of reagent and reaction conditions can direct the halogen to specific positions.

ReagentTypical Position of AttackConditions
N-Bromosuccinimide (NBS) 3-positionInert solvent (e.g., CCl₄, CHCl₃), often with a radical initiator or in the dark to favor electrophilic substitution.
Bromine (Br₂) 3-positionIn a solvent like acetic acid or dichloromethane (B109758). Can lead to multiple halogenations if not controlled.

To achieve halogenation at other positions, such as on the benzene portion of the ring system, more forcing conditions or alternative strategies like directed ortho-metalation might be necessary, though care must be taken to avoid reaction with the carboxylic acid group or the acid-sensitive cyclopropyl group.

Formation of Sulfonyl Chlorides

The conversion of a carboxylic acid to a sulfonyl chloride is not a direct transformation. Typically, a sulfonyl chloride is synthesized from a sulfonic acid. However, if the intention is to form a sulfonamide, the process would generally involve the chlorosulfonation of the benzo[b]thiophene ring, followed by reaction with an amine. Alternatively, if the carboxylic acid is to be converted to a different functional group that can then be transformed into a sulfonyl chloride, this would represent a multi-step and complex synthetic pathway. Without specific literature precedents for this compound, any proposed route would be purely speculative.

Synthesis of Amide and Hydrazide Derivatives

The formation of amides and hydrazides from carboxylic acids is a common and well-established transformation in organic synthesis.

Amide Synthesis: The reaction of a carboxylic acid with an amine to form an amide bond typically requires a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and reduce side reactions. nih.govluxembourg-bio.comresearchgate.net The general reaction would involve dissolving this compound in a suitable aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), followed by the addition of the amine and the coupling reagent.

Hydrazide Synthesis: Hydrazides are typically prepared by reacting a carboxylic acid ester with hydrazine (B178648) hydrate (B1144303). Alternatively, the carboxylic acid can be activated, as in amide synthesis, and then reacted with hydrazine. nih.govhhu.derjptonline.org For instance, this compound could be converted to its methyl or ethyl ester via Fischer esterification, followed by treatment with hydrazine hydrate in a protic solvent like ethanol.

A general procedure for the synthesis of acylhydrazones from substituted benzo[b]thiophene-2-carboxylic hydrazide involves the reaction with various aromatic or heteroaromatic aldehydes. nih.gov

Reagent 1Reagent 2ProductGeneral Conditions
Carboxylic AcidAmineAmideCoupling agent (e.g., EDC, DCC), optional additive (e.g., HOBt, DMAP), aprotic solvent
Carboxylic AcidHydrazineHydrazideActivation of carboxylic acid or conversion to ester followed by reaction with hydrazine hydrate

Introduction of Other Heterocyclic Moieties

The introduction of other heterocyclic moieties can be achieved through various synthetic strategies, often involving the functionalization of the initial carboxylic acid. For example, the carboxylic acid could be converted to an amide with an amine-bearing heterocyclic ring. nih.gov Another approach involves the formation of a new heterocyclic ring fused to the benzo[b]thiophene core or attached as a substituent. This can often be accomplished through cyclization reactions of appropriately functionalized precursors. For example, a hydrazide derivative could be cyclized with various reagents to form oxadiazoles (B1248032) or other heterocycles. rasayanjournal.co.in However, specific examples starting from this compound are not detailed in the available literature.

Optimization of Synthetic Pathways

Optimizing synthetic pathways is crucial for improving the efficiency, purity, and environmental impact of a chemical process.

Yield Enhancement Strategies

Strategies to enhance the yield of reactions involving benzo[b]thiophene derivatives often focus on optimizing reaction conditions such as temperature, reaction time, and the choice of reagents and catalysts. For coupling reactions, the selection of the appropriate coupling agent and additives can significantly impact the yield. luxembourg-bio.com In palladium-catalyzed cross-coupling reactions, which are often used in the synthesis of substituted heterocycles, the choice of ligand and reaction conditions is critical for achieving high yields. rsc.org For the synthesis of 2-substituted benzo[b]thiophenes, a one-step process using a phase transfer catalyst in an aqueous medium has been reported to give high yields (up to 95%).

Purity Improvement Techniques

Common techniques for the purification of carboxylic acids and their derivatives include:

Liquid-liquid extraction: This technique is used to separate the product from impurities based on their differential solubility in two immiscible liquid phases. For example, after a reaction, the product can be extracted into an organic solvent, and impurities can be removed by washing with aqueous solutions of acid or base. mdpi.com

Crystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. nih.gov

Distillation: For liquid products, distillation can be used for purification based on differences in boiling points. beilstein-journals.org

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in Key principles applicable to the synthesis of heterocyclic compounds include:

Use of safer solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical carbon dioxide. monash.edu

Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. nih.gov

Energy efficiency: Employing methods like microwave irradiation to reduce reaction times and energy consumption. rsc.org

Atom economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov

The application of these principles to the synthesis of this compound and its analogs would involve choosing environmentally benign solvents, utilizing catalytic methods for transformations, and optimizing reactions to be more energy-efficient. researchgate.net

Iii. Structure Activity Relationship Sar Studies of 7 Cyclopropylbenzo B Thiophene 2 Carboxylic Acid Derivatives

Impact of the Cyclopropyl (B3062369) Group on Biological Interactions

The cyclopropyl group is a unique structural motif in drug design, valued for its distinct electronic and steric properties that can significantly modulate the biological profile of a molecule. fiveable.me Its incorporation into the 7-position of the benzo[b]thiophene scaffold is a strategic decision aimed at leveraging these properties to enhance therapeutic potential.

The cyclopropyl group can substantially influence a molecule's binding affinity for its biological target through several mechanisms. Its rigid, three-membered ring structure can lock the molecule into a specific conformation that is optimal for binding to a receptor or enzyme active site. unl.ptiris-biotech.de This pre-organization can lead to a more favorable entropic contribution to the binding energy, thereby enhancing potency. researchgate.netrsc.org

Furthermore, the unique electronic nature of the cyclopropyl ring, which possesses partial π-character, allows it to participate in favorable interactions with the target protein. fiveable.meunl.pt These can include hydrophobic interactions, which can be amplified by π-based contacts, and even π-sigma interactions that help to anchor the ligand within the binding pocket. rsc.org The introduction of a cyclopropyl group can also lead to an exploration of lipophilic binding pockets and optimize hydrophobic interactions with the biological target. unl.pt

Table 1: Influence of Cyclopropyl Group on Binding Interactions
Interaction TypeEffect of Cyclopropyl GroupConsequence on Binding Affinity
Conformational RigidityLocks the molecule into a favorable conformation for binding. unl.ptiris-biotech.deIncreases potency due to reduced entropic penalty upon binding. researchgate.netrsc.org
Hydrophobic InteractionsEngages with lipophilic pockets in the target protein. unl.ptEnhances binding through favorable van der Waals forces.
Electronic InteractionsParticipates in π-sigma and other non-covalent interactions due to its partial π-character. fiveable.mersc.orgStrengthens the overall ligand-receptor interaction.

A crucial aspect of a drug's pharmacokinetic profile is its ability to cross biological membranes. The cyclopropyl group can influence membrane permeability. The introduction of a cyclopropyl moiety can increase the lipophilicity of a molecule, a key factor in passive diffusion across cell membranes. iris-biotech.de However, the relationship is not always straightforward, as excessive lipophilicity can lead to poor aqueous solubility and increased binding to plasma proteins.

Studies have suggested that the cyclopropyl group can enhance brain permeability, which is a significant advantage for drugs targeting the central nervous system. researchgate.netrsc.org The compact and rigid nature of the cyclopropyl ring may contribute to a more streamlined shape, facilitating its passage through the tightly packed lipid bilayers of the blood-brain barrier.

Electronic Effects: The C-C bonds in a cyclopropane (B1198618) ring have a higher p-character than typical alkanes, giving the ring some properties of a double bond. fiveable.menih.gov This "π-character" allows the cyclopropyl group to engage in electronic interactions, such as conjugation with adjacent π systems, which can influence the electron distribution of the entire molecule and its interaction with the target. unl.pt The C-H bonds of a cyclopropyl group are also shorter and stronger than those in alkanes, which can contribute to increased metabolic stability. researchgate.netnih.gov

Effects of Substitutions on the Benzo[b]thiophene Core

The benzo[b]thiophene core serves as a versatile scaffold that allows for the introduction of various substituents at different positions, each capable of modulating the compound's biological activity. researchgate.net

The position of a substituent on the benzo[b]thiophene ring is critical in determining its impact on activity. The electron-rich sulfur atom and the aromatic nature of the core influence the reactivity and interaction potential of different positions. researchgate.net

Research has shown that substitutions at the C2 and C3 positions of the thiophene (B33073) ring are particularly significant for modulating biological activity. researchgate.net For instance, in some series of benzo[b]thiophene derivatives, the correct placement of substituents at the third position was found to be key for antimicrobial activity. nih.gov Furthermore, studies on other benzo[b]thiophene derivatives have indicated a regiochemical preference for electron-donating groups at the 4-position and electron-withdrawing groups at the 5-position of the benzene (B151609) ring. researchgate.net

The chemical nature of the substituent plays a pivotal role in defining the pharmacological profile of the derivative.

Halogens: The introduction of halogen atoms, such as chlorine, bromine, and fluorine, can significantly impact a molecule's properties. Halogens can alter lipophilicity, metabolic stability, and binding affinity through halogen bonding and other interactions. nih.gov For example, in a study of 3-halobenzo[b]thiophenes, chloro- and bromo-substituted derivatives showed notable antimicrobial activity, while the iodo-substituted analog was inactive. nih.gov This highlights the specific role of the halogen's nature and position.

Alkyl Groups: Alkyl groups, such as methyl or ethyl groups, primarily influence the steric and lipophilic properties of the molecule. They can fill hydrophobic pockets in a binding site, thereby increasing affinity. The strategic placement of a methyl group on a cyclopropyl ring has been shown to block oxidation and improve metabolic stability, while also reaching deeper into a lipophilic pocket to boost potency. hyphadiscovery.com

Hydroxyl Groups: The introduction of a hydroxyl group can increase polarity and provide a hydrogen bond donor and acceptor, which can lead to new interactions with the target protein. Studies on hydroxyl-containing benzo[b]thiophene analogs have demonstrated their potential as free-radical scavengers. researchgate.net The 3-hydroxy group in some epoxymorphinan derivatives has been found to be crucial for their binding affinity to opioid receptors. nih.gov

Amino Groups: An amino group can act as a hydrogen bond donor and can be protonated at physiological pH, introducing a positive charge. This can lead to strong ionic interactions with negatively charged residues in the target protein. The presence of an amino group has been shown to enhance the antimicrobial activity of certain benzo[b]thiophene derivatives. researchgate.net In some cases, the introduction of a substitution at position 3, such as an aminobenzoyl group, significantly improved the inhibitory activity towards certain enzymes compared to the unsubstituted analog. nih.gov

Table 2: Effects of Different Substituents on the Benzo[b]thiophene Core
SubstituentGeneral EffectsExamples of Observed Impact on Activity
Halogens (Cl, Br, F)Modify lipophilicity, metabolic stability, and can form halogen bonds. nih.gov3-chloro and 3-bromo derivatives showed antimicrobial activity, while 3-iodo did not. nih.gov
Alkyl Groups (e.g., Methyl)Increase lipophilicity and can provide steric bulk to fill hydrophobic pockets. hyphadiscovery.comA methyl group on a cyclopropyl ring blocked metabolism and enhanced potency. hyphadiscovery.com
Hydroxyl Groups (-OH)Increase polarity, act as hydrogen bond donors/acceptors. researchgate.netnih.govCrucial for binding affinity in certain opioid receptor ligands. nih.gov Showed free-radical scavenging ability. researchgate.net
Amino Groups (-NH2)Can be protonated to form ionic bonds, act as hydrogen bond donors. researchgate.netnih.govEnhanced antimicrobial activity. researchgate.net A 3-(4-aminobenzoyl) group improved enzyme inhibition. nih.gov

Carboxylic Acid Moiety Modifications

Modifications of the carboxylic acid group in bioactive molecules are a common strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties. For the scaffold of 7-Cyclopropylbenzo[b]thiophene-2-carboxylic acid, such modifications would be anticipated to significantly impact its biological activity.

Esterification and amidation of the carboxylic acid at the 2-position of the benzo[b]thiophene ring would produce a range of derivatives with altered polarity, hydrogen bonding capacity, and metabolic stability.

Esterification: The conversion of the carboxylic acid to various esters (e.g., methyl, ethyl, or more complex esters) would likely serve as a prodrug strategy. In many therapeutic agents, esters can mask the polar carboxylic acid group, enhancing membrane permeability and oral bioavailability. Once in the bloodstream or target tissue, these esters can be hydrolyzed by esterases back to the active carboxylic acid form. The rate of this hydrolysis can be tuned by the nature of the alcohol used for esterification.

Amidation: The formation of amides from the carboxylic acid introduces a range of potential interactions. Primary, secondary, and tertiary amides can be synthesized, each with different hydrogen bonding capabilities and steric profiles. Amides are generally more resistant to hydrolysis than esters, which can lead to a longer duration of action. The substituents on the amide nitrogen can be varied to explore new binding interactions with a biological target. For instance, incorporating small alkyl groups, cyclic amines, or amino acids could probe the steric and electronic requirements of the target's binding pocket.

While no specific data for this compound was found, studies on other benzo[b]thiophene-2-carboxamides have demonstrated their potential as bioactive agents. For example, various benzo[b]thiophene-2-carboxamide (B1267583) derivatives have been synthesized and evaluated for activities such as STING-agonistic activity.

Table 1: Hypothetical Ester and Amide Derivatives of this compound and Their Anticipated Properties

Derivative Modification Anticipated Change in Properties
Methyl 7-cyclopropylbenzo[b]thiophene-2-carboxylateEsterificationIncreased lipophilicity, potential for hydrolysis to the active acid.
7-Cyclopropyl-N-methylbenzo[b]thiophene-2-carboxamideAmidationIncreased metabolic stability compared to esters, altered H-bonding.
7-Cyclopropyl-N-phenylbenzo[b]thiophene-2-carboxamideAmidationIntroduction of aromatic interactions, significant change in steric bulk.

This table is illustrative and based on general medicinal chemistry principles, not on experimental data for the specific compound.

The carboxylic acid moiety is a key determinant of the physicochemical properties of this compound.

Solubility: The parent carboxylic acid is expected to have limited aqueous solubility at low pH but will be more soluble at physiological pH (around 7.4) due to the deprotonation of the carboxylic acid to form the more soluble carboxylate anion. Esterification or amidation would decrease aqueous solubility by removing the ionizable proton, making the molecule more lipophilic.

Acidity: The acidity of the carboxylic acid, represented by its pKa value, is influenced by the electron-withdrawing nature of the benzo[b]thiophene ring system. The presence of the cyclopropyl group at the 7-position is not expected to have a strong electronic effect on the acidity of the 2-carboxylic acid. In biological systems, the ratio of the ionized (carboxylate) to the non-ionized (carboxylic acid) form will be governed by the Henderson-Hasselbalch equation. This ratio is critical for processes such as membrane transport and receptor binding, where either the charged or uncharged form may be preferred.

Conformational Analysis and Bioactive Conformation

The this compound molecule has several key conformational features:

Planarity of the Benzo[b]thiophene Core: The bicyclic benzo[b]thiophene ring system is largely planar.

Orientation of the Carboxylic Acid: The carboxylic acid group at the 2-position has rotational freedom around the single bond connecting it to the thiophene ring. The preferred conformation will likely be influenced by steric and electronic interactions with the core and the solvent.

The "bioactive conformation" is the specific three-dimensional arrangement that the molecule adopts when it binds to its biological target. Identifying this conformation is a key goal of SAR studies and is often investigated using computational methods like molecular docking and molecular dynamics simulations, in conjunction with the synthesis and testing of conformationally restricted analogs. Without a known biological target for this compound, any discussion of its bioactive conformation remains speculative.

Iv. Molecular Modeling and Computational Studies

Ligand-Protein Interaction Analysis

The biological activity of a compound is fundamentally linked to its ability to interact with specific protein targets within the body. Ligand-protein interaction analysis, through various computational techniques, seeks to elucidate these interactions at a molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is crucial for identifying potential protein targets for a given ligand. While specific molecular docking studies targeting 7-Cyclopropylbenzo[b]thiophene-2-carboxylic acid are not extensively documented in publicly available research, the broader class of thiophene (B33073) and benzo[b]thiophene derivatives has been the subject of such investigations. These studies often explore the binding of these scaffolds to a range of enzymes and receptors, suggesting potential avenues for the target identification of this compound. The general approach involves docking the compound against a library of known protein structures to identify those with the highest binding affinity.

Following molecular docking, scoring functions are employed to estimate the binding affinity between the ligand and the protein. This score is a crucial metric for ranking potential drug candidates. The binding affinity is typically expressed in terms of the binding free energy, with lower values indicating a more stable complex. For derivatives of thiophene-2-carboxylic acid, computational studies have utilized various scoring functions to predict their interaction strength with biological targets. These predictions, while theoretical, provide valuable guidance for prioritizing compounds for further experimental validation.

Table 1: Illustrative Binding Affinity Predictions for Thiophene Derivatives Against a Hypothetical Target

Compound DerivativePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Thiophene-2-carboxylic acid-6.5ARG 120, TYR 355
5-Chloro-thiophene-2-carboxylic acid-7.2ARG 120, TYR 355, PHE 402
This compound -8.1 ARG 120, TYR 355, LEU 384, VAL 523

Note: This table is for illustrative purposes to demonstrate the concept of binding affinity prediction and does not represent actual experimental data for this compound.

The stability of a ligand-protein complex is governed by a variety of non-covalent interactions. Among the most important are hydrogen bonds and hydrophobic interactions. The carboxylic acid moiety of this compound is a prime candidate for forming hydrogen bonds with polar residues in a protein's active site. Simultaneously, the aromatic benzo[b]thiophene core and the cyclopropyl (B3062369) group can engage in hydrophobic interactions with nonpolar residues. The interplay of these forces is critical in determining the specificity and strength of binding.

Pi-stacking interactions, which occur between aromatic rings, can also contribute significantly to the binding affinity. The benzene (B151609) and thiophene rings of the benzo[b]thiophene system in this compound are capable of forming pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. These interactions are a key feature in the binding of many drugs to their targets.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. These simulations model the atomic movements of the system, providing insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules. For a molecule like this compound, MD simulations could reveal how the cyclopropyl group influences the compound's conformational flexibility and its interactions within a dynamic biological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of related molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. For benzo[b]thiophene derivatives, QSAR studies have been employed to identify the key structural features that contribute to their biological effects. A QSAR model for a series of compounds including this compound could help in designing new analogs with improved potency and selectivity.

Computational Studies on Reactivity and Selectivity

Computational studies are pivotal for predicting the reactivity and selectivity of a molecule, offering a theoretical framework to understand its chemical behavior. These studies can guide synthetic efforts and help in understanding potential metabolic pathways or mechanisms of action.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. mdpi.comresearchgate.net DFT calculations allow for the optimization of the molecular geometry and the determination of electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com

For thiophene derivatives, DFT calculations, often using basis sets like 6-311G(d,p) or B3LYP/6-31G*, are employed to compute these frontier molecular orbitals. mdpi.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. mdpi.com In studies of related tetrahydrobenzo[b]thiophene derivatives, DFT calculations have been used to correlate chemical structure with reactivity. nih.gov Although specific values for this compound are not published, the methodology would involve similar computational approaches to determine its electronic characteristics.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap (Based on related Thiophene Derivatives)

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-1.8
Energy Gap (ΔE)4.7
Note: These values are illustrative and based on typical findings for related thiophene derivatives, not specific experimental or calculated data for this compound.

From the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated to further quantify a molecule's reactivity. researchgate.net These descriptors include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω).

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. mdpi.com

Chemical Hardness (η): Hardness is a measure of the resistance to change in the electron distribution or charge transfer. It is calculated as η = (EHOMO - ELUMO) / 2. mdpi.com Hard molecules have a large energy gap, while soft molecules have a small energy gap.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is defined as ω = μ² / 2η. mdpi.commdpi.com

These parameters are crucial for understanding how a molecule will interact with other chemical species. For instance, a high electrophilicity index suggests the molecule is a good electron acceptor. mdpi.com Studies on various thiophene derivatives have successfully used these descriptors to analyze and compare their reactivity profiles. mdpi.commdpi.com

Table 2: Illustrative Chemical Reactivity Descriptors (Based on related Thiophene Derivatives)

DescriptorDefinitionCalculated Value (Illustrative)
Chemical Potential (μ)μ = (EHOMO + ELUMO) / 2-4.15 eV
Chemical Hardness (η)η = (EHOMO - ELUMO) / 22.35 eV
Electrophilicity Index (ω)ω = μ² / 2η3.66 eV
Note: These values are illustrative and derived from the energies in Table 1. They are intended to demonstrate the methodology and are not specific data for this compound.

Homology Modeling of Target Proteins

When the experimental three-dimensional structure of a target protein is unavailable, homology modeling provides a powerful alternative to generate a reliable 3D model. nih.gov This computational technique is based on the principle that proteins with similar amino acid sequences adopt similar 3D structures. The process involves identifying a protein of known structure (the template) that has a significant sequence similarity to the target protein. nih.gov

The primary steps in homology modeling include:

Template Identification: Searching protein databases (like the Protein Data Bank or PDB) for suitable templates with high sequence identity to the target.

Sequence Alignment: Aligning the target protein's sequence with the template's sequence.

Model Building: Constructing the 3D model of the target based on the alignment and the template's coordinates.

Model Refinement and Validation: Optimizing the model to correct any structural inaccuracies and validating its quality using various computational tools. nih.gov

For a compound like this compound, which may interact with specific biological targets such as G-protein coupled receptors (GPCRs) or enzymes, homology modeling is essential for structure-based drug design. nih.gov If the crystal structure of its specific protein target is unknown, a homology model can be built using a related protein as a template. This model can then be used for molecular docking studies to predict the binding mode and affinity of the compound, thereby guiding the design of more potent and selective analogs.

V. Pre Clinical Mechanistic Investigations and Biological Targets

Interaction with Enzymes and Receptors

The benzothiophene (B83047) scaffold is a core component of many biologically active molecules. Studies have explored the interactions of various derivatives with numerous enzymes and receptors, although specific data for the 7-cyclopropyl variant remains limited in the public domain.

Serotonin Receptor Modulation

Serotonin (5-hydroxytryptamine or 5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that mediate the effects of the neurotransmitter serotonin. ebi.ac.uk They are implicated in a wide array of physiological and psychological processes. ebi.ac.uk While various compounds are known to modulate these receptors, specific research detailing the interaction of 7-Cyclopropylbenzo[b]thiophene-2-carboxylic acid with any serotonin receptor subtype has not been identified in the reviewed literature.

Dopamine Receptor Interaction

Dopamine receptors are a class of G protein-coupled receptors that are prominent targets in the central nervous system for the treatment of various neurological and psychiatric disorders. nih.gov These receptors are classified into two main subfamilies: D1-like (D1 and D5) and D2-like (D2, D3, and D4). nih.gov At present, there is no available scientific literature that specifically documents the interaction or modulatory effects of this compound on dopamine receptors.

Enzyme Inhibition Studies

Benzo[b]thiophene-2-carboxylic acid derivatives have been evaluated against a variety of enzymes, demonstrating a broad spectrum of inhibitory activities.

DprE1: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a crucial enzyme involved in the cell wall synthesis of Mycobacterium tuberculosis. researchgate.netnih.govsci-hub.st It represents a significant target for the development of new anti-tuberculosis drugs. researchgate.netnih.gov Various thiophene-based compounds have been identified as inhibitors of DprE1. researchgate.netnih.gov However, specific inhibitory data for this compound against DprE1 is not currently available.

COX and LOX: Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway, responsible for the metabolism of arachidonic acid into prostaglandins and leukotrienes, respectively. nih.govnih.gov Derivatives of 3-hydroxybenzo[b]thiophene-2-carboxylic acid have been synthesized and shown to act as dual inhibitors of 5-LOX and COX. nih.gov Research on other related structures has also indicated inhibitory effects on these enzymes. nih.govmdpi.commdpi.com Specific data on the COX/LOX inhibitory activity of this compound is not found in the reviewed literature.

HCV NS5B polymerase: The Hepatitis C virus (HCV) NS5B polymerase is an RNA-dependent RNA polymerase essential for viral replication, making it a prime target for antiviral therapies. nih.govmdpi.comnatap.orgnih.gov Thiophene-2-carboxylic acids have been identified as a class of non-nucleoside inhibitors that bind to an allosteric site on the enzyme, preventing the conformational changes necessary for RNA synthesis. nih.govmdpi.com While this class of compounds shows promise, specific inhibitory concentrations for this compound have not been reported.

AmpC beta-lactamase: AmpC β-lactamases are enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, posing a significant clinical challenge. nih.govnih.govmdpi.com Benzo[b]thiophene-2-ylboronic acid, a related compound, has been identified as a potent inhibitor of the AmpC β-lactamase. unimore.it This suggests that the benzo[b]thiophene scaffold may be a valuable starting point for developing inhibitors, though specific studies on this compound are lacking.

ACC oxidase: 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase is an enzyme in plants that catalyzes the final step in the biosynthesis of ethylene, a plant hormone that regulates growth and development. nih.govnih.gov Derivatives of cyclopropanecarboxylic acid are known to act as inhibitors of ethylene biosynthesis. ffhdj.com However, there is no published research on the effect of this compound on ACC oxidase activity.

Modulation of Signaling Pathways

Benzo[b]thiophene derivatives have been shown to modulate various intracellular signaling pathways. For instance, certain derivatives can suppress the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, which is crucial for cell growth and proliferation. nih.govnih.gov Other related compounds have been found to inhibit the RhoA/ROCK pathway, which is involved in cell migration and invasion. nih.gov The ability of this compound to modulate these or other signaling pathways has not yet been specifically investigated.

Cellular and Molecular Responses (in vitro)

The effects of benzo[b]thiophene derivatives have been studied in various cell-based assays to determine their impact on cellular processes.

Inhibition of Cell Proliferation and Survival (e.g., cancer cell lines)

The antiproliferative activity of compounds containing the benzo[b]thiophene scaffold has been evaluated against several cancer cell lines. Derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene have shown potential as anticancer agents. nih.govekb.eg Furthermore, some benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and demonstrated significant inhibition of proliferation, migration, and invasion in breast cancer cell lines (MDA-MB-231). nih.gov Studies on other related structures have also reported cytotoxicity against various cancer cell lines, including breast (MCF-7) and liver (HepG-2) cancer cells. mdpi.com Currently, there are no specific published studies detailing the effects of this compound on the proliferation and survival of cancer cell lines.

Induction of Apoptosis Pathways

No publicly available scientific literature could be found that specifically investigates the induction of apoptosis pathways by this compound. While derivatives of benzo[b]thiophene have been studied for their potential to induce apoptosis in various cell lines, research dedicated to the 7-cyclopropyl substituted iteration is not present in the reviewed scientific databases. nih.govnih.govresearchgate.net

Modulation of Neuronal Firing (pre-clinical models)

No pre-clinical studies or data on the modulation of neuronal firing by this compound were identified in a comprehensive review of scientific literature.

General Biological Activity Screening (pre-clinical)

Anti-inflammatory Properties

Pre-clinical data specifically evaluating the anti-inflammatory properties of this compound could not be located. The broader class of thiophene-based compounds, including various benzo[b]thiophene derivatives, has been a subject of interest in the development of anti-inflammatory agents, with some derivatives showing modulation of inflammatory pathways. nih.govnih.govdundee.ac.uknih.govresearchgate.netoiccpress.commdpi.comnih.govmdpi.com Without direct experimental evidence, the anti-inflammatory potential of the specific 7-cyclopropyl derivative remains uncharacterized.

Antioxidant Activity

There is no available research specifically investigating the antioxidant activity of this compound. While some studies have explored the antioxidant potential of other benzo[b]thiophene derivatives, these findings cannot be directly extrapolated to the 7-cyclopropyl substituted compound. nih.govnih.govscilit.comnih.govresearchgate.netfarmaciajournal.comfrontiersin.org

Antiviral Activity

There are currently no published pre-clinical studies evaluating the antiviral efficacy of this compound against any viral pathogens. The scientific community has not yet reported on its potential mechanisms of viral inhibition or its spectrum of activity.

Analgesic/Antinociceptive Effects (pre-clinical animal models)

No data from pre-clinical animal models are available to support or refute the potential analgesic or antinociceptive effects of this compound. While research into other thiophene (B33073) derivatives has shown promise in pain modulation, specific investigations into this compound have not been published.

Antipsychotic Potential

The potential for this compound to act as an antipsychotic agent has not been explored in any publicly available pre-clinical research. There are no studies examining its interaction with dopamine, serotonin, or other neurotransmitter systems relevant to psychosis.

Anti-diabetic Potential

There is a lack of published research on the anti-diabetic potential of this compound. Pre-clinical studies investigating its effects on glucose metabolism, insulin sensitivity, or related biological targets in models of diabetes have not been reported. While some benzo[b]thiophene derivatives have been explored as potential α-amylase inhibitors, this specific molecule is not among them in the available literature.

Ethylene Biosynthesis Regulation (plant research)

No studies within the domain of plant research have been published concerning the role of this compound in the regulation of ethylene biosynthesis. Its potential effects as an inhibitor or promoter of enzymes such as ACC synthase or ACC oxidase are currently unknown.

Vi. Analytical Techniques in Research of 7 Cyclopropylbenzo B Thiophene 2 Carboxylic Acid

Spectroscopic Methods for Structure Elucidation of Synthesized Compounds

Spectroscopic techniques are indispensable for elucidating the molecular structure of newly synthesized compounds like 7-Cyclopropylbenzo[b]thiophene-2-carboxylic acid. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic and molecular structure can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map out the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected signals would be in distinct regions corresponding to the aromatic, carboxylic acid, and cyclopropyl (B3062369) protons. The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift, generally in the range of 10-12 ppm, due to its acidic nature and hydrogen bonding. libretexts.org The protons on the benzo[b]thiophene ring system would appear in the aromatic region (approximately 7.0-8.5 ppm). The proton at position 3 of the thiophene (B33073) ring is expected to be a singlet, while the protons on the benzene (B151609) ring will show a more complex splitting pattern (doublets or multiplets) depending on their coupling with each other. The cyclopropyl protons would be found in the upfield region of the spectrum, typically between 0.5 and 1.5 ppm, and would likely exhibit a complex multiplet pattern due to geminal and vicinal coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and would appear significantly downfield, typically in the range of 165-185 ppm. libretexts.org The carbon atoms of the benzo[b]thiophene ring would resonate in the aromatic region (approximately 120-150 ppm). The carbons of the cyclopropyl group would be found in the upfield region, generally between 5 and 20 ppm.

Proton (¹H) NMR Expected Chemical Shift (δ, ppm) Multiplicity
Carboxylic Acid (-COOH)10.0 - 12.0Broad Singlet
Benzo[b]thiophene (Ar-H)7.0 - 8.5Multiplets, Doublets, Singlet
Cyclopropyl (-CH-)0.8 - 1.5Multiplet
Cyclopropyl (-CH₂)0.5 - 1.2Multiplets
Carbon (¹³C) NMR Expected Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)165 - 185
Benzo[b]thiophene (Ar-C)120 - 150
Cyclopropyl (-CH-)10 - 20
Cyclopropyl (-CH₂)5 - 15

Infrared (IR) spectrometry is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands. A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. spectroscopyonline.com Another prominent and sharp peak would be observed between 1680 and 1710 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. spectroscopyonline.com The conjugation of the carbonyl group with the aromatic ring typically shifts this absorption to a lower wavenumber. spectroscopyonline.com Absorptions corresponding to the C-H stretching of the aromatic ring and the cyclopropyl group would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹ respectively. libretexts.org Furthermore, C=C stretching vibrations from the aromatic ring are expected in the 1400-1600 cm⁻¹ region. libretexts.org

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
Carboxylic Acid (-OH)O-H Stretch2500 - 3300Strong, Broad
Carboxylic Acid (C=O)C=O Stretch1680 - 1710Strong, Sharp
Aromatic (C-H)C-H Stretch3000 - 3100Medium to Weak
Cyclopropyl (C-H)C-H Stretch2850 - 3000Medium
Aromatic (C=C)C=C Stretch1400 - 1600Medium to Weak

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass, which allows for the determination of the elemental composition of the molecule. This is a crucial step in confirming the identity of a newly synthesized compound.

Chromatographic Purity and Composition Analysis

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. For the analysis of this compound, both gas and liquid chromatography methods can be employed.

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. To make the carboxylic acid more volatile and suitable for GC analysis, it is often derivatized, for example, by converting it into a methyl ester. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. The area under the peak in the chromatogram is proportional to the amount of the compound, allowing for the determination of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components within a mixture. For a compound such as this compound, HPLC would be instrumental in determining its purity. A typical analysis would involve dissolving the compound in a suitable solvent and injecting it into the HPLC system.

The separation would likely be achieved using a reversed-phase column, where the stationary phase is nonpolar. A mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and water, often with a small amount of acid (such as formic or acetic acid) to ensure the carboxylic acid is in its protonated form, would be employed. The components of the sample would separate based on their differential partitioning between the stationary and mobile phases. A UV detector would be suitable for detection, as the benzothiophene (B83047) ring system is chromophoric. The retention time of the main peak would be characteristic of the compound under the specific chromatographic conditions, and the peak area would be proportional to its concentration.

While specific experimental parameters and chromatograms for this compound are not available, a hypothetical data table for a purity analysis is presented below.

Table 1: Hypothetical HPLC Purity Analysis of this compound

Parameter Value
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile:Water (gradient) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time Not available
Purity Not available

|This interactive table illustrates typical parameters for an HPLC analysis. Specific values for retention time and purity would be determined experimentally.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with a molecular formula of C₁₂H₁₀O₂S, elemental analysis would be employed to experimentally verify the percentage composition of carbon (C), hydrogen (H), and sulfur (S). The oxygen content is typically determined by difference.

The experimental values obtained from the analysis are then compared to the theoretical percentages calculated from the molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Table 2: Theoretical vs. Experimental Elemental Analysis Data for C₁₂H₁₀O₂S

Element Theoretical % Experimental %
Carbon (C) 66.03 Data not available
Hydrogen (H) 4.62 Data not available
Sulfur (S) 14.69 Data not available

|This interactive table shows the theoretical elemental composition of this compound. Experimental data from actual analysis is required for comparison.

X-ray Diffraction Analysis (for single crystal structures of derivatives)

X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional atomic structure of a molecule. To perform this analysis on a derivative of this compound, a high-quality single crystal of the derivative would first need to be grown.

While no crystal structure data for derivatives of this compound has been found, a hypothetical table of crystallographic data is provided to illustrate the type of information obtained from such an analysis.

Table 3: Hypothetical Crystallographic Data for a Derivative of this compound

Parameter Value
Crystal System Not available
Space Group Not available
Unit Cell Dimensions a = ? Å, b = ? Å, c = ? Åα = ? °, β = ? °, γ = ? °
Volume (V) Not available
Z (molecules per unit cell) Not available
Calculated Density Not available

|This interactive table outlines the key parameters obtained from a single-crystal X-ray diffraction experiment. The actual values would be determined from the analysis of a suitable crystal.

Vii. Future Research Directions and Challenges

Development of Novel Synthetic Pathways

The synthesis of multisubstituted benzothiophenes remains a significant challenge, with existing methods often limited in scope regarding substituent type and placement. chemistryviews.orgnih.govrsc.org Future research will prioritize the development of more versatile and efficient synthetic routes.

One promising approach involves the reaction of aryne precursors with alkynyl sulfides, which allows for a one-step synthesis of 3-substituted benzothiophenes with good functional group tolerance. chemistryviews.orgnih.gov This method could be adapted to create diverse analogs of the target compound. Other modern techniques that warrant further exploration include:

Transition-Metal Catalysis : Palladium-catalyzed C-S coupling and gold-catalyzed carbothiolation reactions offer powerful tools for constructing the benzothiophene (B83047) skeleton. rsc.orgwikipedia.org

Radical Cyclization : Visible-light-promoted intermolecular radical cyclization of disulfides and alkynes presents a metal-free alternative for synthesizing benzothiophenes. researchgate.net

Domino Reactions : The development of one-pot domino reactions, such as those starting from ortho-halobenzyl halides, could provide highly efficient, catalyst-free pathways to complex fused-ring systems. acs.org

Iodine-Catalyzed Reactions : Cascade reactions of substituted thiophenols with alkynes, catalyzed by iodine under solvent-free conditions, offer an environmentally friendly synthetic route. rsc.orgresearchgate.net

These advanced methods could streamline the synthesis of 7-Cyclopropylbenzo[b]thiophene-2-carboxylic acid and its derivatives, facilitating the creation of libraries for structure-activity relationship (SAR) studies.

Exploration of Broader Pharmacological Landscapes (Pre-clinical)

The benzothiophene core is associated with a vast spectrum of biological activities, suggesting that this compound could have therapeutic potential across multiple domains. nih.govbenthamdirect.comeurekaselect.com Pre-clinical exploration is essential to uncover the full pharmacological profile of this specific derivative.

Future pre-clinical studies should investigate its efficacy in areas where benzothiophenes have shown promise:

Oncology : Derivatives have exhibited anticancer properties, acting as antimitotic agents, topoisomerase inhibitors, and estrogen receptor modulators. rsc.orgnih.govnih.gov

Inflammation : Many benzothiophene-based compounds act as anti-inflammatory agents, with some showing potential as selective COX-2 inhibitors. rsc.orgmdpi.comresearchgate.net

Infectious Diseases : The scaffold has been incorporated into compounds with antibacterial, antifungal, and antitubercular activities. ijpsjournal.comresearchgate.netnih.gov

Neurodegenerative Diseases : Certain derivatives have been investigated as cholinesterase inhibitors for potential application in Alzheimer's disease. rsc.orgnih.gov

Metabolic Disorders : The potential for antidiabetic activity is another avenue for exploration. researchgate.netijpsjournal.com

The following table summarizes the diverse biological activities reported for the broader benzothiophene class, indicating promising areas for future pre-clinical investigation of this compound.

Pharmacological ActivityTarget/Mechanism Example
AnticancerEstrogen Receptor Modulation, Tubulin Polymerization Inhibition, Topoisomerase Inhibition rsc.orgresearchgate.netnih.gov
Anti-inflammatoryCOX-2 Inhibition, Lipoxygenase (LOX) Inhibition rsc.orgmdpi.comresearchgate.net
AntimicrobialInhibition of bacterial and fungal growth ijpsjournal.comias.ac.innih.gov
AntitubercularInhibition of Mycobacterium tuberculosis growth ijpsjournal.comnih.gov
AntidiabeticModulation of metabolic pathways researchgate.netijpsjournal.com
NeuroprotectiveAcetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition nih.gov

Advanced Computational Modeling for Lead Optimization

In silico techniques are indispensable for accelerating the drug discovery process by predicting molecular interactions and guiding synthetic efforts. frontiersin.org For this compound, advanced computational modeling will be crucial for optimizing its structure to enhance potency and selectivity for specific biological targets. youtube.com

Key computational strategies include:

Molecular Docking : Docking studies can elucidate the binding modes of benzothiophene derivatives within the active sites of target proteins, such as enzymes or receptors. nih.govnih.govnih.govnih.gov This helps to understand structure-activity relationships at the molecular level and rationalize biological results. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR models can be developed to identify the key molecular properties that have the highest impact on antitumor or other biological activities. nih.gov These models can then be used to predict the activity of novel, unsynthesized analogs.

ADMET Prediction : Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives. nih.govresearchgate.net This early-stage screening helps to prioritize compounds with favorable drug-like profiles, reducing the likelihood of late-stage failures.

These computational approaches allow for the rational design of new derivatives with improved pharmacological profiles before committing to resource-intensive chemical synthesis and biological testing. wisdomlib.org

Addressing Reactivity and Stability Challenges in Synthesis

While novel synthetic methods offer great promise, they also present challenges related to reactivity, stability, and scalability. nih.govrsc.org The synthesis of multisubstituted benzothiophenes can be hampered by issues such as low yields, harsh reaction conditions, or the need for expensive transition metal catalysts. acs.org

Future research must focus on overcoming these hurdles:

Regioselectivity : Controlling the position of substituents on the benzothiophene ring is a common challenge. For example, in aryne-based syntheses, the nucleophilic addition must be directed to the desired carbon to avoid the formation of unwanted isomers. rsc.org

Functional Group Tolerance : Many synthetic reactions are not compatible with certain functional groups, limiting the structural diversity of the final products. nih.gov Developing more robust reactions that tolerate a wider range of functional groups is a key goal.

Intermediate Stability : Some synthetic routes proceed through reactive or unstable intermediates, which can lead to side reactions and reduced yields. acs.org Mechanistic studies are needed to understand and control the stability of these intermediates.

Scalability : A method that works well on a laboratory scale may not be suitable for large-scale production. acs.org Future work should aim to develop synthetic routes that are both efficient and practical for producing larger quantities of lead compounds for advanced pre-clinical testing.

Investigation of Stereochemical Influence on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on pharmacological activity. biomedgrid.combiomedgrid.com Different stereoisomers (enantiomers or diastereomers) of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. biomedgrid.comresearchgate.net One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. biomedgrid.com

While this compound itself is not chiral, modifications to the core structure could introduce chiral centers. For any such future derivatives, it will be imperative to:

Develop stereoselective synthetic methods to produce single enantiomers.

Separate and characterize all stereoisomers.

Evaluate the biological activity of each isolated isomer independently to determine which one carries the desired pharmacological properties. nih.gov

Understanding the stereochemical requirements for activity is a critical step in the optimization of any chiral drug candidate derived from this scaffold.

Development of New Research Tools and Intermediates

Progress in understanding the therapeutic potential of this compound relies on the availability of diverse and functionalized building blocks. The development of novel intermediates is crucial for efficiently synthesizing a wide range of analogs for SAR studies.

Key areas for development include:

Halogenated Precursors : The synthesis of halogenated 2-thiophenecarboxylic acid derivatives and other substituted thiophenes provides versatile intermediates. beilstein-journals.org Halogens can be easily replaced through cross-coupling reactions (e.g., Sonogashira coupling) to introduce a wide variety of substituents. ias.ac.in

Functionalized Building Blocks : Creating a toolbox of benzothiophene intermediates with different functional groups at various positions (e.g., amines, hydroxyls, boronic acids) will enable rapid and modular synthesis of compound libraries. nih.govnih.gov

Molecular Probes : Synthesizing derivatives that can be used as molecular probes (e.g., fluorescently labeled or biotinylated analogs) would be invaluable for studying biological targets and mechanisms of action at the molecular level.

These new tools and intermediates will not only accelerate the exploration of the chemical space around this compound but also facilitate the synthesis of related heterocyclic systems. researchgate.net

Exploring Novel Biological Targets and Mechanisms at the Molecular Level

A primary goal of future research is to move beyond phenotypic screening and identify the specific molecular targets and mechanisms of action for active derivatives of this compound. The broad bioactivity of the benzothiophene class suggests interactions with a variety of biological macromolecules, including enzymes, receptors, and ion channels. ijpsjournal.comgoogle.com

Future investigations should employ a range of modern techniques to:

Identify Protein Targets : Utilize methods such as affinity chromatography, proteomics, and thermal shift assays to identify the specific proteins that bind to active compounds.

Elucidate Mechanism of Action : Once a target is identified, detailed biochemical and biophysical assays are needed to determine how the compound modulates the target's function (e.g., competitive vs. non-competitive inhibition of an enzyme).

Validate Novel Targets : Research should focus on discovering and validating novel biological targets that have not been previously associated with benzothiophene-based compounds. For example, derivatives have been shown to target the DprE1 enzyme in Mycobacterium tuberculosis and act as covalent antagonists for the estrogen receptor. nih.govnih.gov

By understanding how these compounds function at the molecular level, researchers can more effectively design next-generation agents with improved potency, selectivity, and therapeutic profiles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.